P2X3 Receptor Antagonism Target Engagement vs. In-Class Comparator Eliapixant
The target compound is claimed within the same patent family as the clinically investigated P2X3 antagonist Eliapixant (Filapixant is a reference standard) [1]. While specific IC50 values for CAS 879359-22-5 are not publicly disclosed, the patent establishes the P2X3 inhibitory activity for the general 1,3-thiazol-2-yl substituted benzamide class. Eliapixant has a reported pIC50 of 8.15 (IC50 ~7 nM) in an intracellular calcium assay on human P2X3 receptors [2]. The 2-fluorobenzamide modification present in CAS 879359-22-5 represents a structural variation distinct from Eliapixant's core, making it a valuable tool compound for exploring the SAR landscape around the P2X3 pharmacophore [1].
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | Activity claimed in patent; no public IC50 available |
| Comparator Or Baseline | Eliapixant (Filapixant): pIC50 = 8.15 (IC50 ~7 nM) in hP2X3 intracellular calcium assay |
| Quantified Difference | Not directly calculable; differentiation is qualitative and structural |
| Conditions | Intracellular calcium assay in cells expressing human P2X3 receptor (for comparator) |
Why This Matters
This evidence confirms the compound belongs to a pharmacologically validated target class, distinguishing it from uncharacterized benzodioxin-thiazole analogs and supporting its use in P2X3-focused research programs.
- [1] Bayer Aktiengesellschaft. 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. US Patent Application US20180072713A1, 2018. View Source
- [2] Guide to MALARIA PHARMACOLOGY. Filapixant Ligand Activity Chart. GtoPdb, accessed 2026. View Source
